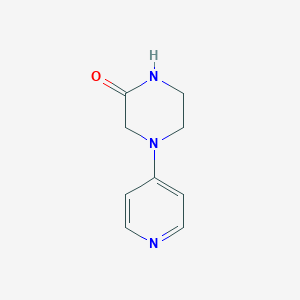

4-(Pyridin-4-YL)piperazin-2-one

概述

描述

4-(Pyridin-4-YL)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-YL)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions

4-(Pyridin-4-YL)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted piperazine derivatives.

科学研究应用

4-(Pyridin-4-YL)piperazin-2-one has numerous applications in scientific research:

作用机制

The mechanism of action of 4-(Pyridin-4-YL)piperazin-2-one involves its interaction with specific molecular targets. For instance, as a serotonin reuptake inhibitor, it binds to the serotonin transporter, preventing the reuptake of serotonin into presynaptic neurons . This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression.

相似化合物的比较

Similar Compounds

1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperazine ring and a pyridine moiety but differs in the position of the substituents.

Piperazine derivatives: These include various substituted piperazines that exhibit similar biological activities.

Uniqueness

4-(Pyridin-4-YL)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a serotonin reuptake inhibitor sets it apart from other piperazine derivatives, making it a valuable compound in medicinal chemistry .

生物活性

4-(Pyridin-4-YL)piperazin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a pyridine moiety. This structural configuration contributes to its unique chemical properties, allowing for various modifications that enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that compounds with similar piperazine structures often act as antagonists or inhibitors at various biological targets, influencing multiple signaling pathways relevant to disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives have shown significant activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness in inhibiting microbial growth:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| A20 | E. coli | 16 |

| B15 | S. aureus | 32 |

| C10 | C. albicans | 8 |

These results suggest that modifications to the piperazine core can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cell lines by activating the caspase pathway and inhibiting cell proliferation. For example, one study reported:

- Cell Line : MCF-7 (breast cancer)

- IC50 : 12 μM

- Mechanism : Increased phosphorylation of H2AX, indicating DNA damage response activation.

Case Studies

- Serotonin Reuptake Inhibition : A derivative of this compound was evaluated for its ability to inhibit serotonin reuptake, a mechanism relevant for treating depression. The compound displayed potent inhibition comparable to established antidepressants, suggesting potential use in mood disorder therapies .

- Antichlamydial Activity : Another study explored the antichlamydial effects of related compounds, revealing selective activity against Chlamydia species with minimal toxicity to human cells. This finding positions these compounds as promising candidates for developing targeted therapies against chlamydial infections .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound derivatives. Some compounds have demonstrated favorable pharmacokinetic properties, such as stability in human liver microsomes and good bioavailability.

Toxicological assessments indicate that many derivatives exhibit low toxicity profiles in vitro, making them suitable candidates for further development in clinical settings.

属性

IUPAC Name |

4-pyridin-4-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-9-7-12(6-5-11-9)8-1-3-10-4-2-8/h1-4H,5-7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDFJPZJXVQWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596467 | |

| Record name | 4-(Pyridin-4-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166953-18-0 | |

| Record name | 4-(Pyridin-4-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。